molecular formula C19H18N4O2S2 B2801668 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392291-97-3

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2801668
CAS No.: 392291-97-3
M. Wt: 398.5
InChI Key: UOUZMCQEGHHRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic compound featuring the 1,3,4-thiadiazole pharmacophore, a scaffold recognized for its diverse biological activities and significant potential in medicinal chemistry research . This specific derivative is offered for investigation into novel therapeutic agents, particularly in the field of oncology. The core 1,3,4-thiadiazole structure is a subject of intense research due to its presence in pharmacophores for apoptosis inducers, caspase activators, and kinase inhibitors . Structurally related N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have demonstrated promising in vitro cytotoxic activity against a range of human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism of action for this class of compounds is multifaceted and may involve the induction of apoptosis, as evidenced by caspase activation in related 1,3,4-thiadiazole derivatives studied for their anticancer effects . The electron density and substitution patterns on the phenyl ring are critical factors influencing cytotoxic potency, providing a clear rationale for structure-activity relationship (SAR) studies . Application Note: This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis and development of novel bioactive molecules. Quality & Safety: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-13-6-5-9-15(10-13)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUZMCQEGHHRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, also known as 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5O4S2C_{18}H_{15}N_{5}O_{4}S_{2}, with a molecular weight of approximately 429.5 g/mol. The compound features a thiadiazole ring and a phenylacetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅N₅O₄S₂
Molecular Weight429.5 g/mol
CAS Number392292-18-1

Antimicrobial Activity

Studies have indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains. In vitro tests demonstrated significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving over 98% inhibition at concentrations as low as 6.25 μg/mL .

Anticancer Potential

Research has also highlighted the compound's potential anticancer properties. In cell-based assays, derivatives were tested for their ability to inhibit tumor cell proliferation. The presence of specific functional groups in the thiadiazole structure appears to enhance cytotoxicity against cancer cell lines such as B16F10 melanoma cells . The structure–activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly affect the compound's efficacy.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

Case Studies and Research Findings

Case Study 1: Antimycobacterial Screening

A study evaluating various thiadiazole derivatives for antimycobacterial activity found that compounds with similar structural features to this compound exhibited promising results against Mycobacterium tuberculosis. The study highlighted the importance of the thiadiazole ring in enhancing biological activity.

Case Study 2: Cytotoxicity Assays

In a separate investigation focusing on cytotoxic effects against cancer cell lines, it was observed that modifications to the substituents on the phenyl ring could either enhance or diminish cytotoxicity. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM), with results indicating significant cell death at higher concentrations of certain derivatives .

Comparison with Similar Compounds

Structural Variations and Physical Properties

The compound’s closest analogs are 1,3,4-thiadiazol-2-yl derivatives with modifications in substituents (Table 1). For example:

  • Substituent Effects on Melting Points: Compounds with bulky aromatic groups (e.g., 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibit lower melting points (133–135°C) compared to sulfonamide-containing derivatives (e.g., 8 in : 315.5°C), likely due to reduced crystallinity from flexible side chains . The m-tolylamino group in the target compound may increase solubility compared to halogenated analogs (e.g., 5e: 4-chlorobenzyl substitution, m.p. 132–134°C) .
  • Synthetic Yields :
    • Derivatives with benzylthio groups (e.g., 5h : 88% yield) are synthesized more efficiently than methoxy-substituted analogs (e.g., 5k : 72% yield), suggesting steric and electronic factors influence reaction pathways .

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituents Yield (%) Melting Point (°C) Reference
Target Compound m-Tolylaminoethylketone, phenylacetamide NR* NR -
5e 4-Chlorobenzyl, 2-isopropyl-5-methylphenoxy 74 132–134
5h Benzylthio, 2-isopropyl-5-methylphenoxy 88 133–135
8 () 4-Sulfamoylphenyl, 4-tolyl 91 315.5
5a () Ethylthio, 5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl NR NR

*NR: Not reported in provided evidence.

Functional Group Impact on Bioactivity

  • Antimicrobial Potential: Thiadiazole-thione derivatives (e.g., 5a in ) show antimicrobial activity, attributed to the sulfur atoms’ ability to disrupt microbial membranes . The target compound’s thioether and acetamide groups may similarly enhance interactions with bacterial targets.
  • Enzyme Inhibition: BPTES analogs () inhibit glutaminase-1, a cancer metabolism target. The m-tolylamino group in the target compound could mimic BPTES’s hydrophobic interactions, though this requires validation .

Key Research Findings and Gaps

  • Strengths: The 1,3,4-thiadiazole core offers synthetic flexibility, enabling diverse pharmacological applications. Substituents like phenylacetamide and m-tolylamino may enhance bioavailability and target specificity.
  • Limitations: No direct data on the target compound’s bioactivity, solubility, or stability. Comparative studies with BPTES-like derivatives are needed to assess glutaminase-1 inhibition .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.35 ppm (m-tolyl CH₃), δ 7.2–7.8 ppm (aromatic protons), and δ 10.1 ppm (amide NH) .
    • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (thiadiazole C=O and acetamide C=O) .
  • Mass spectrometry : Molecular ion peak at m/z ~435 (M+H⁺) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

How can researchers address solubility challenges in pharmacological assays for this compound?

Q. Basic

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Prepare buffered solutions (pH 6.8–7.4) to stabilize the compound in physiological conditions .
  • Salt formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .

What mechanistic approaches are recommended to elucidate the biological target(s) of this compound?

Q. Advanced

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina; prioritize kinases or inflammatory enzymes (e.g., COX-2) due to thiadiazole’s electron-deficient nature .
  • Biochemical assays :
    • Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase or MMP-9 .
    • Cellular uptake : Fluorescent labeling (e.g., FITC conjugation) tracked via confocal microscopy .
  • Proteomics : SILAC-based profiling to identify binding partners in cancer cell lines .

How can structure-activity relationship (SAR) studies be designed to improve selectivity for therapeutic targets?

Q. Advanced

  • Derivatization : Modify substituents on the phenylacetamide (e.g., electron-withdrawing groups at para position to enhance COX-2 affinity) .
  • Pharmacophore modeling : Identify critical moieties (e.g., thiadiazole sulfur for hydrogen bonding) using Schrödinger’s Phase .
  • In vitro screening : Test analogs against panels of cancer cell lines (e.g., NCI-60) and compare EC₅₀ values .

What strategies resolve contradictions in bioactivity data across different experimental models?

Q. Advanced

  • Dose-response validation : Replicate assays in 3D cell cultures or organoids to account for microenvironmental variability .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
  • Data normalization : Apply Z-score standardization to harmonize results from heterogeneous assays (e.g., MTT vs. ATP-luminescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.